molecular formula C17H19ClN4O2 B13428176 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B13428176
M. Wt: 346.8 g/mol
InChI Key: DXCMIHKWEHADGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chloro-substituted derivative of the imidazotriazinone class, characterized by a 5-chloro-2-ethoxyphenyl group at position 2, a methyl group at position 5, and a propyl chain at position 7 of the heterocyclic core. The chlorine atom at the phenyl 5-position may modulate electronic properties and binding affinity compared to other substituents (e.g., sulfonyl or piperazinyl groups) seen in related compounds .

Properties

Molecular Formula

C17H19ClN4O2

Molecular Weight

346.8 g/mol

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C17H19ClN4O2/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18)7-8-13(12)24-5-2/h7-9H,4-6H2,1-3H3,(H,20,21,23)

InChI Key

DXCMIHKWEHADGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)Cl)OCC)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Schiff Base Formation 5-chloro-2-ethoxybenzaldehyde, amine, solvent (ethanol or DMF), reflux at 80–100°C Ensures regioselective condensation
Cyclization Triazine derivative, catalyst (acidic or Lewis acid), solvent (THF or DMF), 100–120°C Promotes ring closure to imidazotriazinone core
Alkylation Alkyl halides (e.g., propyl bromide), base (e.g., K2CO3), solvent (acetone) Methyl and propyl groups introduced selectively
Purification Silica gel column chromatography or recrystallization (ethanol/water) Achieves high purity for pharmaceutical use

Industrial Scale Considerations

  • Use of advanced catalytic systems to increase yield and selectivity.
  • Temperature and solvent polarity optimization to minimize side reactions.
  • Efficient purification steps to reduce impurities and enhance product stability.
  • Scale-up requires precise control of reaction parameters to maintain batch-to-batch consistency.

Reaction Mechanisms and Chemical Transformations

Types of Reactions Involved

  • Condensation: Formation of Schiff base intermediates by reaction of aldehydes with amines.
  • Cyclization: Intramolecular ring closure forming the fused imidazo-triazinone system.
  • Substitution: Nucleophilic substitution on aromatic ring or alkylation on heterocyclic nitrogen atoms.
  • Oxidation/Reduction: Potential modifications of substituents for analog synthesis.

Common Reagents and Catalysts

Reaction Type Typical Reagents/Catalysts Solvents Temperature Range
Condensation Amines, aldehydes Ethanol, DMF 80–100°C
Cyclization Lewis acids (e.g., ZnCl2, AlCl3) THF, DMF 100–120°C
Alkylation Alkyl halides, bases (K2CO3) Acetone, DMF Room temp to 60°C
Oxidation KMnO4, PCC Dichloromethane Ambient
Reduction NaBH4, LiAlH4 Ethanol, THF 0–25°C

Analytical Characterization and Purity Assessment

Techniques Used

Representative Data Table

Parameter Result Acceptance Criteria
Purity (HPLC) >95% ≥95%
Molecular Weight (MS) 346.81 g/mol Matches theoretical value
^1H NMR (ppm) Signals consistent with structure Confirmed assignment
Elemental Analysis (%) C: 58.7, H: 5.5, N: 16.2, Cl: 10.2 Within ±0.3% of theoretical

Research Findings and Applications

Biological Activity

  • The compound acts as a PDE5 inhibitor, increasing cyclic GMP levels leading to vasodilation.
  • Studies demonstrate significant binding affinity to PDE5 receptors, comparable to related imidazotriazine derivatives.
  • Potential therapeutic applications include treatment of erectile dysfunction and pulmonary hypertension.

Comparative Structural Analysis

Compound Key Substituent Effect on Activity
2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f]triazin-4-one 5-chloro group Enhanced lipophilicity, selectivity
Vardenafil (4-ethylpiperazinyl sulfonyl) Sulfonyl-piperazinyl group Critical for PDE5 inhibition potency
O-Desethylvardenafil (metabolite) Hydroxy group Increased solubility, reduced potency

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials 5-chloro-2-ethoxybenzaldehyde, amines, triazine derivatives
Key Reaction Types Condensation, cyclization, alkylation
Catalysts/Reagents Lewis acids, bases, alkyl halides
Reaction Conditions 80–120°C, solvents like DMF, THF, ethanol
Purification Techniques Column chromatography, recrystallization
Analytical Techniques TLC, HPLC, NMR, LC-MS, elemental analysis
Industrial Scale Factors Catalyst optimization, temperature control, scalable purification
Biological Relevance PDE5 inhibition, potential treatment for erectile dysfunction and pulmonary hypertension

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoles.

Scientific Research Applications

2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical structural variations among the target compound and its analogs:

Compound Name Substituent at Phenyl 5-Position Core Structure Modifications CAS Number References
2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (Target Compound) Chlorine (-Cl) None Not explicitly listed -
Vardenafil (Parent Drug) (4-Ethylpiperazin-1-yl)sulfonyl Free base or hydrochloride salt 224785-90-4
Piperidenafil (Pseudovardenafil) Piperidinylsulfonyl Sulfur substitution in side chain 912576-24-0
O-Desethylvardenafil Hydroxy (-OH) Ethoxy → hydroxy at phenyl 2-position 448184-46-1
Vardenafil Acetyl Analogue 2-(4-Ethylpiperazinyl)acetyl Acetylated piperazinyl group 1261351-28-3
2-(2-Ethoxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (Pseudo Vardenafil) Piperidinylsulfonyl Piperidine instead of piperazine in side chain 224788-34-5

Pharmacological Implications

  • Target Compound : The chloro substituent may enhance lipophilicity and alter binding to PDE5 compared to sulfonamide-containing analogs. Chlorine’s electron-withdrawing effect could reduce metabolic stability but improve target selectivity .
  • Vardenafil and Derivatives : The (4-ethylpiperazinyl)sulfonyl group in vardenafil is critical for PDE5 inhibition, contributing to its use in erectile dysfunction therapy. Modifications like acetyl or deuterated groups (e.g., Vardenafil Acetyl-d5) are designed to study metabolic pathways or enhance half-life .
  • O-Desethylvardenafil : A major metabolite of vardenafil, this compound’s hydroxy group increases solubility but decreases potency compared to the parent drug .

Biological Activity

2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS Number: 2245167-80-8) is a compound belonging to the imidazotriazine family. This compound has garnered attention due to its potential biological activities, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary hypertension.

  • Molecular Formula : C17H19ClN4O2
  • Molecular Weight : 346.811 g/mol
  • SMILES Notation : CCCc1nc(C)c2C(=O)N=C(Nn12)c3cc(Cl)ccc3OCC
  • IUPAC Name : 2-(5-chloro-2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one

The primary mechanism of action for PDE5 inhibitors involves the inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to vasodilation and increased blood flow, which is crucial for erectile function and other physiological processes.

In Vitro Studies

Research indicates that compounds similar to 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one exhibit significant PDE5 inhibitory activity. For instance, studies have shown that certain imidazotriazine derivatives demonstrate high affinity for PDE5 receptors, which can be quantitatively assessed through binding assays using radiolabeled ligands .

In Vivo Studies

In vivo evaluations utilizing animal models have demonstrated the efficacy of PDE5 inhibitors in improving hemodynamic parameters in conditions such as heart failure and pulmonary hypertension. For example, a study highlighted the use of radiolabeled PDE5 inhibitors to visualize and quantify PDE5 expression in transgenic mice with overexpressed PDE5 . This approach not only aids in understanding the pharmacokinetics but also assists in optimizing dosing regimens for therapeutic applications.

Case Studies

StudyFindings
PDE5 Inhibitor Evaluation A study evaluated various imidazotriazine derivatives for their binding affinity to PDE5. The results indicated that compounds with structural similarities to 2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one exhibited promising inhibitory activity .
Radiolabeled Tracers Research involving radiolabeled tracers showed that certain imidazotriazine compounds could effectively target PDE5 in vivo. These findings support the potential use of such compounds in clinical imaging and therapeutic monitoring .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with condensation of substituted phenyl precursors with heterocyclic intermediates. Key steps include:

  • Reagent Selection : Use chlorinated aromatic intermediates (e.g., 5-chloro-2-ethoxyphenyl derivatives) to ensure regioselectivity .
  • Reaction Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency during imidazo-triazinone ring formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .
    Validation : Monitor reactions via TLC and confirm structure using 1H^1H-NMR and LC-MS .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • Spectral Analysis :
    • 1H^1H-NMR: Verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm; propyl chain at δ 0.9–1.2 ppm) .
    • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680 cm1^{-1} and aromatic C-Cl bonds at ~750 cm1^{-1} .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity, ensuring a single peak with retention time consistency .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .

Advanced: What experimental designs are suitable for studying its phosphodiesterase (PDE) inhibition mechanism?

Answer:
In vitro Assay Design :

  • Enzyme Source : Use recombinant PDE isoforms (e.g., PDE5 or PDE6) to evaluate selectivity .
  • Kinetic Studies : Measure IC50_{50} via fluorescence-based cAMP/cGMP hydrolysis assays (0.1–100 µM compound range) .
  • Control Groups : Include known PDE inhibitors (e.g., sildenafil analogs) and vehicle controls to validate assay robustness .
    Data Interpretation :
  • Perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with PDE catalytic domains, focusing on halogen bonding with 5-chloro substituents .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or compound stability:

  • Reproducibility Checks :
    • Standardize cell lines (e.g., HEK293 vs. CHO) and culture conditions (e.g., serum-free media) .
    • Validate compound stability via LC-MS after 24-hour incubation in assay buffers .
  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models, adjusting for batch effects (e.g., solvent/DMSO concentration differences) .
  • Structural Confounds : Test for thiovardenafil-like metabolites (e.g., hydroxythiovardenafil) that may interfere with activity .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:
Follow the INCHEMBIOL framework :

  • Environmental Persistence :
    • Hydrolysis Studies: Incubate at pH 4–9 (25–50°C) and quantify degradation via HPLC .
    • Photolysis: Expose to UV light (254 nm) and monitor by LC-MS for byproducts .
  • Bioaccumulation : Measure logP (octanol/water partition coefficient) experimentally or via computational tools (e.g., EPI Suite) .
  • Ecotoxicology :
    • Acute Toxicity: Perform Daphnia magna 48-hour immobilization assays (EC50_{50} calculation) .
    • Chronic Effects: Expose zebrafish embryos (96 hpf) to 0.1–10 µM concentrations and assess teratogenicity .

Advanced: How can DFT and TD-DFT studies enhance understanding of its electronic properties?

Answer:
Computational Workflow :

  • Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and confirm stability of the imidazo-triazinone core .
  • Electronic Transitions : Perform TD-DFT at CAM-B3LYP/6-311++G(d,p) to predict UV-Vis spectra (λmax_{\text{max}} ~300–350 nm) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
    Validation : Compare computed IR and UV spectra with experimental data to refine functional group assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.